1,3-Dimethylpyridin-4-one
Description
Properties
IUPAC Name |
1,3-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-8(2)4-3-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCLMYVQINQGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms Involving 1,3 Dimethylpyridin 4 One
Mechanistic Insights into Pyridinone Ring Formation
The synthesis of the pyridinone ring is a cornerstone of heterocyclic chemistry, with primary strategies involving the introduction of a carbonyl group to a pre-existing pyridine (B92270) ring or, more commonly, the cyclization of acyclic precursors. nih.gov These methods provide versatile routes to this important chemical scaffold. nih.gov
Investigation of Cyclocondensation and Rearrangement Pathways
The formation of the pyridinone ring often proceeds through cyclocondensation reactions, where two or more molecules combine to form a ring structure. nih.gov A notable example involves a tandem one-pot conversion of nitriles with ethyl bromoacetate, which proceeds efficiently through a Blaise reaction intermediate. nih.gov Another approach is the Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate, which yields pyridinones in very good yields. organic-chemistry.org
Rearrangements also play a crucial role in certain synthetic pathways. For instance, one mechanism involves a Michael addition reaction of a Blaise reaction intermediate, where the resulting propiolate isomerizes to an α-vinylated zinc bromide complex. nih.gov This complex then undergoes a rearrangement and an intramolecular ring-closing reaction to yield the final 2-pyridinone structure. nih.gov Similarly, the treatment of 4-ylidenebutenolides with sodium methoxide in methanol triggers a rearrangement to form cyclopentene-1,3-diones, a related cyclic structure. rsc.org
Role of Reactive Intermediates in Pyridinone Synthesis
The synthesis of pyridinones is often facilitated by the formation of specific reactive intermediates that guide the reaction toward the desired cyclic product. The Blaise reaction intermediate is a key player in several synthetic routes. nih.gov In a tandem conversion process, this intermediate, derived from nitriles and ethyl bromoacetate, is central to the formation of the pyridinone ring. nih.gov
Another significant intermediate is the vinyl zinc bromide complex. nih.gov This species is formed through a Michael addition involving the Blaise intermediate. nih.gov The subsequent isomerization of the propiolate to this α-vinylated zinc bromide complex is a critical step, which is followed by rearrangement and intramolecular cyclization to complete the pyridinone ring. nih.gov These intermediates are pivotal in ensuring the chemo- and regioselectivity of the reaction, leading to good or excellent yields of the final pyridinone derivatives. organic-chemistry.org
| Intermediate | Precursors | Reaction Type | Role in Synthesis |
| Blaise Intermediate | Nitriles, Ethyl bromoacetate | Tandem one-pot conversion | Facilitates initial bond formation |
| Vinyl Zinc Bromide | Blaise intermediate, Propiolate | Michael addition, Isomerization | Undergoes rearrangement and cyclization |
| Azadienes | N-propargylamines, Active methylene compounds | [4 + 2] Annulation | Forms the pyridone ring structure |
| 1,4-Oxazepines | N-propargyl enaminones | Base-promoted 7-exo-dig cyclization | Trapped by various reagents to form pyridine derivatives |
Photochemical Transformations of Pyridine and its Dimethylated Derivatives
Pyridine and its derivatives exhibit complex photochemical properties, distinct from their thermal reactions. arkat-usa.org Upon irradiation, particularly in the vapor phase, these compounds undergo significant structural changes, including isomerization and transposition, mediated by high-energy intermediates. arkat-usa.org
Photoisomerization and Phototransposition Mechanisms
When dimethylpyridines are irradiated with 254 nm light in the vapor phase, they undergo phototransposition, forming triads of interconverting isomeric compounds. arkat-usa.org This ring transposition occurs through a mechanism initiated by photo-ring closure. arkat-usa.org This is followed by a process of N-migration around the five sides of the resulting cyclopentadienyl-like structure and subsequent rearomatization. arkat-usa.org This mechanistic pathway allows the nitrogen atom to be inserted between each pair of ring carbon atoms, which accounts for the observed regioselectivity of the transposition reactions. arkat-usa.org Theoretical studies suggest that conical intersections are crucial in these photoisomerization reactions. nih.gov
Characterization of Dewar Pyridine and Azaprefulvene Intermediates
The photochemical transformations of pyridine derivatives involve highly reactive and transient intermediates. Among the most significant are Dewar pyridine and azaprefulvene. arkat-usa.orgacs.org The Dewar-pyridine intermediate is proposed to form following flash photolysis, leading to products such as acetylene and hydrogen cyanide through ring-opening. arkat-usa.org A mechanism involving interconverting Dewar-pyridine intermediates is consistent with the regiospecificity observed in the phototransposition of dimethylpyridines. arkat-usa.org
Theoretical calculations predict that the excited state of pyridine can lead to a ground-state azaprefulvene diradical. arkat-usa.org This azaprefulvene intermediate is suggested to be responsible for the intra-triad isomerization observed when dimethylpyridines are irradiated. arkat-usa.org The formation of these major phototransposition products is significantly quenched by the presence of nitrogen gas, indicating they originate from an excited state with excess vibrational energy. arkat-usa.org
| Intermediate | Formation Pathway | Role in Photochemistry |
| Dewar Pyridine | Photo-ring closure upon UV irradiation | Intermediacy in phototransposition and photohydration reactions arkat-usa.orgacs.org |
| Azaprefulvene | Crossing of excited states to ground state | Responsible for intra-triad isomerization of dimethylpyridines arkat-usa.org |
Transient Spectroscopy in Photoreaction Analysis
Transient absorption spectroscopy (TAS) is a powerful technique for elucidating the mechanisms of photochemical reactions by detecting short-lived intermediates. acs.orgnih.gov Femtosecond TAS is required to capture the rapid excited-state phenomena involved in the photophysics of pyridine derivatives. nih.govacs.org This method has been used to study the photochromism of 2-(2′,4′-dinitrobenzyl)-pyridine, where two colored transients were observed. researchgate.net These were identified as the aci-nitro form and the azamerocyanin form, providing direct evidence for the reaction scheme. researchgate.net
In studies of pyridine-based azo dyes, TAS combined with time-dependent density functional theory has been used to investigate the impact of protonation on photoisomerization. acs.orgnih.gov This approach allows for the assignment of low-population, fast-transient isomers, which is critical for determining the precise reversion mechanism after photoisomerization. acs.orgnih.gov For example, it was demonstrated that protonating the pyridine moiety leads to an accelerated reversion, while protonating the azo bond restricts the formation of the cis isomer. nih.gov
Advanced Spectroscopic Characterization of 1,3 Dimethylpyridin 4 One and Its Derivatives
Vibrational Spectroscopy for Molecular Structure Determination
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For pyridin-4-one derivatives, the FT-IR spectrum is characterized by several key absorption bands.
The most prominent feature in the FT-IR spectrum of 4-pyridones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In a study of various 4-pyridone complexes, this band was observed to be sensitive to the molecular environment, with its frequency shifting significantly upon complexation with Lewis acids rsc.org. In uncomplexed 4-pyridones, a band around 1640 cm⁻¹ is often attributed to a ring mode involving C=C stretching, while a band near 1560 cm⁻¹ is assigned to the carbonyl frequency rsc.org. The position of the carbonyl band at a lower frequency than typical ketones is indicative of the significant resonance delocalization within the pyridin-4-one ring, which imparts a partial double bond character to the C-N bonds and weakens the C=O bond.
Other important vibrational modes include the C-H stretching vibrations of the methyl groups and the aromatic ring, which typically appear in the region of 2800-3100 cm⁻¹. The C-N stretching vibrations and various in-plane and out-of-plane bending vibrations of the ring and the methyl groups give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific substitution pattern of the molecule.
Table 1: Representative FT-IR Vibrational Frequencies for Pyridin-4-one Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1540 - 1580 | Strong |
| C=C Ring Stretch | 1620 - 1650 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Methyl) | 2850 - 2980 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-H Bend (in-plane) | 1000 - 1300 | Medium to Weak |
| C-H Bend (out-of-plane) | 700 - 900 | Medium to Strong |
Note: The exact frequencies for 1,3-Dimethylpyridin-4-one may vary and the data presented is based on general ranges for pyridin-4-one structures.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in the two techniques.
For pyridin-4-one systems, the C=C ring stretching vibrations are typically strong in the Raman spectrum due to the high polarizability of the aromatic ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum. A comprehensive vibrational analysis of pyridine (B92270) and its deuterated analogs has provided a basis for assigning the vibrational modes in related heterocyclic systems cdnsciencepub.com. The Raman spectrum of this compound would be expected to show strong bands corresponding to the ring breathing mode and other symmetric stretching and bending vibrations of the pyridin-4-one core and the methyl substituents.
Table 2: Expected FT-Raman Active Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Ring Breathing | 980 - 1020 | Strong |
| C=C Ring Stretch | 1620 - 1650 | Strong |
| C-H Symmetric Stretch (Methyl) | 2870 - 2890 | Medium |
| C-N Symmetric Stretch | 1250 - 1350 | Medium |
| Ring Deformation | 600 - 800 | Medium to Weak |
Note: This table is predictive and based on the general characteristics of Raman spectra for similar compounds.
Attenuated Total Reflection (ATR)-FT-IR spectroscopic imaging is a powerful technique that combines the chemical specificity of FT-IR spectroscopy with spatial resolution, allowing for the label-free chemical imaging of samples rsc.orgrsc.org. This method is particularly useful for analyzing the surface of materials and for studying dynamic processes in situ nih.gov. In ATR-FTIR imaging, an infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that extends a few micrometers beyond the crystal surface. When a sample is brought into contact with the crystal, the evanescent wave can be absorbed at specific wavelengths corresponding to the vibrational modes of the sample.
While specific applications of ATR-FT-IR imaging to this compound are not extensively documented in the literature, the technique holds significant potential for studying this compound in various contexts. For instance, it could be used to:
Analyze the spatial distribution of this compound in a solid mixture or a formulation.
Monitor chemical reactions involving this compound in real-time at a surface.
Study the interaction of this compound with biological membranes or other surfaces nih.gov.
The ability of ATR-FTIR imaging to provide chemical information with microscopic spatial resolution makes it a valuable tool for advanced material and biological studies involving pyridin-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the protons on the pyridin-4-one ring.
The chemical shifts (δ) of the protons are influenced by the electronic environment. The protons on the pyridin-4-one ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. The exact chemical shifts of the ring protons will depend on their position relative to the carbonyl group and the nitrogen atom. The protons of the N-methyl group (at position 1) and the C-methyl group (at position 3) will appear in the upfield region of the spectrum, likely between 2.0 and 4.0 ppm.
The multiplicity of the signals (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, according to the n+1 rule. The coupling constants (J) between adjacent protons provide information about the dihedral angles and the connectivity of the atoms.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.8 | d | ~7-8 |
| H-5 | ~6.3 - 6.6 | d | ~7-8 |
| H-6 | ~7.6 - 7.9 | s | - |
| N-CH₃ | ~3.4 - 3.7 | s | - |
| C-CH₃ | ~2.1 - 2.4 | s | - |
Note: These are predicted values based on the analysis of similar pyridin-4-one structures. Actual experimental values may differ.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment.
For this compound, the ¹³C NMR spectrum will show signals for the carbonyl carbon, the olefinic carbons of the ring, and the carbons of the two methyl groups. The carbonyl carbon (C-4) is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The olefinic carbons of the ring will appear in the region of 110-160 ppm. The carbons of the N-methyl and C-methyl groups will resonate at higher field, generally between 15 and 45 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~125 |
| C-4 (C=O) | ~175 |
| C-5 | ~115 |
| C-6 | ~150 |
| N-CH₃ | ~40 |
| C-CH₃ | ~18 |
Note: These are predicted values based on general knowledge of ¹³C NMR spectroscopy and data for related compounds. np-mrd.org
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For pyridin-4-one derivatives, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insight into the conjugated system of the molecule.
Research on Deferiprone, a derivative of this compound, has consistently identified a primary absorption band in the UV region. This absorption is attributed to the π → π* electronic transitions within the pyridinone ring's conjugated system. The exact position of the λmax can be influenced by the solvent used, although the shifts are typically minor. Several studies have validated a UV spectrophotometric method for the quantification of Deferiprone, confirming its absorption maximum. wisdomlib.orgamazonaws.comijprajournal.com The maximum absorption is consistently reported at approximately 278 nm. ijprajournal.com
| Solvent | Reported λmax (nm) | Reference |
|---|---|---|
| 50% v/v Ethanol (B145695) | 278 | wisdomlib.orgamazonaws.com |
| Distilled Water | 278 | ijprajournal.com |
| Ethanol:Water (30:70) | 273.5 | mdpi.com |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule. wikipedia.orglibretexts.org Softer ionization techniques, like Electrospray Ionization (ESI), are more likely to yield the intact molecular ion.
For Deferiprone (C₇H₉NO₂), the molecular weight is 139.15 g/mol . scbt.comebi.ac.uk In ESI mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺. A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) study identified the protonated molecule of Deferiprone at an m/z of 140.1. researchgate.net
The fragmentation pattern under electron ionization provides structural information. While a detailed experimental spectrum for this compound is not widely published, the expected fragmentation for a derivative like Deferiprone would involve characteristic losses of small, stable fragments. Common fragmentation pathways for ketones and aromatic nitrogen-containing compounds include:
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones, leading to an [M-28]⁺ ion.
Cleavage of the pyridinone ring: This can lead to a variety of smaller fragment ions.
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 139.15 g/mol | - | scbt.comebi.ac.uk |
| Monoisotopic Mass | 139.0633 u | - | ebi.ac.uk |
| Protonated Molecular Ion [M+H]⁺ | 140.1 m/z | LC-ESI-MS | researchgate.net |
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis
The crystal structure of Deferiprone has been extensively studied, revealing the existence of multiple polymorphic forms—different crystal structures of the same compound. One study identified two novel polymorphs, (Ib) and (Ic), in addition to the previously known form (Ia). researchgate.net Polymorph (Ia) crystallizes in the orthorhombic space group Pbca, while polymorphs (Ib) and (Ic) both crystallize in the monoclinic space group P2₁/c. researchgate.net The asymmetric unit of polymorph (Ic) is unique in that it contains three crystallographically independent molecules. researchgate.net These structural details are crucial for understanding the physical properties of the solid-state material.
| Parameter | Polymorph (Ia) | Polymorph (Ib) | Polymorph (Ic) |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/c |
| a (Å) | 7.185 | 13.7891 (4) | 12.7831 (8) |
| b (Å) | 12.917 | 7.2016 (2) | 13.6814 (8) |
| c (Å) | 13.697 | 14.0759 (4) | 12.0163 (7) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 114.717 (1) | 101.446 (2) |
| γ (°) | 90 | 90 | 90 |
Data sourced from PubChem and a 2020 study on Deferiprone polymorphs. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of 1,3 Dimethylpyridin 4 One
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical investigations are fundamental to elucidating the electronic and molecular structure of 1,3-Dimethylpyridin-4-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived. Techniques such as Density Functional Theory (DFT) are pivotal in providing a reliable and computationally efficient framework for these analyses.
Density Functional Theory (DFT) Calculations and Hybrid Functionals
Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry. uctm.edutandfonline.com Instead of computing the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties of the system can be determined. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
For organic molecules like this compound, hybrid functionals are particularly effective. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with approximations for the exchange and correlation energies from other sources. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that provides a balanced description of molecular geometries and energies for a vast range of systems. researchgate.net Other advanced functionals may also be employed to refine the accuracy of the calculations. These methods are crucial for predicting the geometric and electronic properties of pyridinone derivatives with high accuracy. researchgate.net
Basis Set Selection and Computational Optimization
The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets such as 6-311+G(d,p) are commonly used. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (+) to describe lone pairs and polarizable regions, and polarization functions (d,p) to allow for non-spherical electron distributions. researchgate.net
The process of computational optimization involves finding the molecular geometry that corresponds to the lowest energy on the potential energy surface. Starting from an initial guess of the structure of this compound, the DFT algorithm iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point is reached where the net forces on all atoms are zero. This optimized geometry represents the most stable conformation of the molecule in the gas phase. A frequency calculation is typically performed afterward to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles that would be determined from a DFT/B3LYP calculation. The values are illustrative of the precision obtained from such theoretical methods.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.24 Å |
| C-N (ring) | ~1.38 Å | |
| C=C (ring) | ~1.37 Å | |
| C-C (ring) | ~1.45 Å | |
| N-CH₃ | ~1.47 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angle | C-N-C (ring) | ~121° |
| N-C=O | ~118° | |
| C-C=C (ring) | ~120° |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., core orbitals, lone pairs, and bonds).
Table 2: Key NBO Donor-Acceptor Interactions in this compound (Illustrative) This table illustrates significant delocalization interactions and their stabilization energies (E(2)) as would be identified by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C₅=C₆) | π(C₂=O) | ~20.5 | π-conjugation |
| π(C₂=O) | π(C₃=C₄) | ~18.2 | π-conjugation |
| LP(O) | π(C₂=C₃) | ~25.0 | Lone pair delocalization |
| σ(C₃-H) | σ(N₁-C₂) | ~2.1 | Hyperconjugation |
Reactivity and Electronic Property Descriptors
Computational chemistry also provides a suite of descriptors that are invaluable for predicting the chemical reactivity and electronic behavior of a molecule. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions and to understand the molecule's kinetic stability.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactivity can be understood by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons and is considered a good nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A molecule with a low-energy LUMO is a good electron acceptor and is considered a good electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich pyridinone ring, while the LUMO will also be located on the ring system, particularly on the electron-deficient carbonyl group.
Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative) This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap, calculated using DFT. These values are key indicators of the molecule's electronic behavior and reactivity.
| Descriptor | Energy (eV) | Implication |
| EHOMO | -6.5 eV | Electron-donating capability (nucleophilicity) |
| ELUMO | -1.2 eV | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. The MEP is an invaluable tool for predicting how a molecule will interact with other charged or polar species, identifying sites for both electrophilic and nucleophilic attack.
The standard color scheme is:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and hydrogen bond acceptance.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of near-zero potential, indicating neutral or nonpolar areas.
For this compound, an MEP analysis would clearly show the most negative potential (red) localized on the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs. This site is the primary center for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the methyl groups and the ring would exhibit regions of positive potential (blue or greenish-blue), while the carbon framework of the ring would be relatively neutral (green).
Table 4: Interpretation of the Molecular Electrostatic Potential (MEP) Surface of this compound This table summarizes the expected features of the MEP surface and their implications for the molecule's intermolecular interactions and reactivity.
| Molecular Region | MEP Color | Electrostatic Potential | Chemical Interpretation |
| Carbonyl Oxygen (C=O) | Deep Red | Strongly Negative | Electron-rich; site for electrophilic attack and H-bond acceptor |
| Ring & Methyl Hydrogens | Blue / Light Blue | Positive | Electron-poor; potential sites for nucleophilic interaction |
| Aromatic Ring Carbons | Green | Near-Zero / Slightly Negative | Largely nonpolar, delocalized electron density |
Fukui Function for Electrophilic and Nucleophilic Sites
The Fukui function is a key concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. schrodinger.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes.
The sites for nucleophilic attack (where the molecule accepts electrons) are identified by the function ƒ+(r), while sites for electrophilic attack (where the molecule donates electrons) are identified by ƒ-(r). schrodinger.comresearchgate.net Atoms with the highest values of ƒ+ are the most susceptible to attack by a nucleophile, making them the most electrophilic sites. Conversely, atoms with the highest values of ƒ- are the most likely to act as nucleophiles. schrodinger.comsubstack.com
For this compound, one would expect the carbonyl oxygen to be a primary site for electrophilic attack due to its lone pairs, while the carbonyl carbon and certain carbons in the pyridinone ring would be susceptible to nucleophilic attack. A computational analysis would provide specific, quantitative values (condensed Fukui indices) for each atom, allowing for a precise ranking of their reactivity.
Table 1: Illustrative Condensed Fukui Functions for this compound Note: These values are illustrative examples of what a DFT calculation might yield and are intended to demonstrate the concept.
| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| O1 (carbonyl) | 0.05 | 0.25 | Most reactive site for electrophiles |
| N2 | 0.08 | 0.12 | Moderately reactive |
| C4 (carbonyl) | 0.22 | 0.06 | Most reactive site for nucleophiles |
| C5 | 0.15 | 0.09 | Susceptible to nucleophilic attack |
| C6 | 0.18 | 0.07 | Susceptible to nucleophilic attack |
Analysis of Intermolecular Interactions
Understanding the non-covalent forces that govern how molecules interact with each other is crucial for predicting crystal packing, physical properties, and biological recognition. Several computational techniques are employed to analyze these interactions in detail.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface (HS) analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.combiointerfaceresearch.com The surface is generated based on the electron distribution of the molecule. set-science.com Key properties mapped onto the surface include dnorm, which is a normalized contact distance. set-science.com On a dnorm map, red spots indicate close contacts (shorter than van der Waals radii), blue spots represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com
Derived from the Hirshfeld surface, two-dimensional fingerprint plots summarize all intermolecular interactions by plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). biointerfaceresearch.comcrystalexplorer.net These plots can be deconstructed to show the percentage contribution of specific atom-pair contacts, providing a quantitative measure of the different interaction types that stabilize the crystal structure. set-science.commdpi.com For this compound, this analysis would reveal the relative importance of hydrogen bonds, C-H···O contacts, and π-π stacking interactions.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Fingerprint Plot Analysis Note: This table illustrates the type of quantitative data obtained from Hirshfeld analysis.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5% |
| O···H / H···O | 28.2% |
| C···H / H···C | 21.8% |
| C···C (π-stacking) | 3.5% |
| Other | 1.0% |
Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Within this framework, a line of maximum electron density, known as a bond path, connecting two nuclei indicates a chemical interaction. uni-rostock.dewiley-vch.de The properties at the bond critical point (BCP)—a minimum in the density along the path but a maximum in the perpendicular directions—are analyzed to characterize the nature of the interaction. uni-rostock.de For non-covalent interactions, low values of ρ and a positive value of the Laplacian of the electron density (∇²ρ) at the BCP are typically observed. mdpi.com
Non-Covalent Interaction (NCI) analysis is a visualization technique that reveals non-covalent interactions in 3D space. wikipedia.org It is based on the relationship between the electron density and the reduced density gradient. wikipedia.org The resulting 3D isosurfaces are colored to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. wikipedia.orgresearchgate.net Applying AIM and NCI to a dimer of this compound would precisely identify and characterize the hydrogen bonds and stacking interactions stabilizing the complex.
Topological Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a clear mapping of electron pair localization in a molecule, allowing for a chemically intuitive visualization of core shells, covalent bonds, and lone pairs. wikipedia.orgstackexchange.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization. stackexchange.comaps.org
Similarly, the Localized Orbital Locator (LOL) is another function used to visualize areas of high electron localization, based on the kinetic-energy density. researchgate.net Both ELF and LOL analyses for this compound would graphically display the localized lone pairs on the carbonyl oxygen and nitrogen atoms, as well as the covalent bonds forming the ring and methyl groups, confirming the classical Lewis structure representation. researchgate.netrsc.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes and transport properties. rsc.org
For this compound, MD simulations could be employed to:
Investigate its conformational dynamics and the flexibility of the methyl groups.
Analyze its solvation structure and dynamics in different solvents, revealing how solvent molecules arrange around the solute.
Simulate its aggregation behavior in solution to understand the initial stages of crystal formation.
Study its interaction with biological macromolecules, providing insights into potential ligand-receptor binding mechanisms. rsc.orgfrontiersin.org
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. mpg.de Using methods like DFT, it is possible to calculate vibrational frequencies (IR and Raman), electronic excitation energies (UV-Vis), and NMR chemical shifts. researchgate.net
Theoretical calculations of the vibrational spectra of this compound would yield a set of frequencies and intensities that can be directly compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of specific vibrational modes to the observed spectral bands. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, aiding in the understanding of the molecule's electronic structure. mpg.denih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound Note: This table demonstrates how theoretical data is used to assign experimental spectral features.
| Vibrational Mode Description | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C=O stretch | 1655 | 1648 |
| C=C ring stretch | 1580 | 1575 |
| CH3 symmetric stretch | 2950 | 2945 |
| C-N ring stretch | 1350 | 1342 |
Simulated Vibrational Spectra (IR, Raman)
There are no available studies that report the simulated Infrared (IR) or Raman vibrational spectra for this compound. Such studies would typically involve geometry optimization of the molecule followed by frequency calculations using a selected DFT functional and basis set. The resulting data would provide theoretical vibrational frequencies and intensities, which are invaluable for interpreting experimental spectra.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
Information regarding the theoretical electronic absorption spectra of this compound, calculated using Time-Dependent Density Functional Theory (TD-DFT), is not found in the reviewed literature. A TD-DFT analysis would yield information on the electronic transitions, including their excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.
Calculated NMR Chemical Shifts
No published research containing calculated proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound could be located. Theoretical NMR calculations, typically performed using the GIAO method, provide valuable insights into the electronic environment of the nuclei and are crucial for the complete and unambiguous assignment of experimental NMR spectra.
Further theoretical investigation is required to characterize the computational profile of this compound. Such research would contribute to a deeper understanding of the structure-property relationships within this class of pyridinone compounds.
Chemical Derivatization and Functionalization of the Pyridinone Scaffold
Strategic Modifications at Pyridinone Ring Positions
The pyridinone ring of 1,3-dimethylpyridin-4-one offers several positions for strategic modification through various organic reactions. The reactivity of the ring is influenced by the electron-donating methyl group at position 3 and the electron-withdrawing carbonyl group at position 4. These inherent electronic properties, along with the nitrogen atom, dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.
Direct C-H functionalization has emerged as a powerful tool for modifying pyridines, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govrsc.orgnih.gov For the this compound scaffold, C-H functionalization can be directed to the C2, C5, and C6 positions. The development of transition-metal-catalyzed reactions has enabled the regioselective introduction of various functional groups at these positions. nih.gov
Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methyl group at the 3-position can facilitate electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially be directed to the C5 position, which is meta to the deactivating carbonyl group and ortho to the activating methyl group. The precise conditions for such reactions would need to be carefully optimized to achieve the desired regioselectivity. youtube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the carbonyl group (C2, C6, and C3, C5 respectively). researchgate.netnih.govnih.gov Halogenated derivatives of this compound could serve as precursors for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates, at these positions. The reactivity of the leaving group in SNAr reactions on pyridinium (B92312) ions has been studied, providing insights into the feasibility of such transformations. nih.gov
Synthesis of N-Mannich Bases Incorporating the Pyridinone Moiety
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. semanticscholar.orgdntb.gov.uaresearchgate.net This reaction is a valuable method for introducing an aminomethyl group onto a scaffold, often enhancing its pharmacological properties. The nitrogen atom of the pyridinone ring in this compound does not possess an active hydrogen for a typical Mannich reaction. However, N-Mannich bases can be synthesized from related pyridinone structures that do have an N-H bond.
For instance, a pyridin-4-one scaffold lacking the N-methyl group can undergo a Mannich reaction at the nitrogen atom. The resulting N-aminomethyl pyridinone can then be methylated at the 3-position to yield a derivative of the target compound. Alternatively, if a CH-acidic group is present on the pyridinone ring, it could potentially participate in a Mannich reaction.
The synthesis of N-Mannich bases from various heterocyclic scaffolds, such as 3,4-dihydropyrimidin-2(1H)-ones, has been reported, demonstrating the versatility of this reaction. semanticscholar.orgdntb.gov.uaresearchgate.net These methods can be adapted for the synthesis of pyridinone-containing Mannich bases. The general approach involves reacting the parent pyridinone with formaldehyde and a suitable secondary amine, such as piperidine (B6355638) or morpholine, often under mild, eco-friendly conditions. mdpi.com The resulting Mannich bases can be further modified, for example, by acylation of the newly introduced amino group. mdpi.com
Below is a table summarizing representative secondary amines that can be used in the synthesis of N-Mannich bases.
| Secondary Amine | Resulting Mannich Base Moiety |
| Dimethylamine | -CH2N(CH3)2 |
| Diethylamine | -CH2N(CH2CH3)2 |
| Piperidine | -CH2N(C5H10) |
| Morpholine | -CH2N(C4H8O) |
| Pyrrolidine | -CH2N(C4H8) |
Development of 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-one Derivatives
The development of 2-substituted 3-hydroxy-1,6-dimethylpyridin-4-one derivatives has been an area of significant research interest. These compounds are structurally related to this compound, featuring an additional hydroxyl group at the 3-position and a methyl group at the 6-position. The synthesis of these derivatives often involves multi-step sequences starting from readily available precursors.
A common synthetic strategy involves the construction of the pyridinone ring from acyclic precursors. For example, the reaction of a β-ketoester with an amine can lead to the formation of an enamine, which can then be cyclized to form the pyridinone core. Subsequent modifications, such as hydroxylation and methylation, can be carried out to obtain the desired 2-substituted 3-hydroxy-1,6-dimethylpyridin-4-one derivatives. The substituent at the 2-position can be introduced either before or after the formation of the pyridinone ring, allowing for a diverse range of functionalities to be incorporated.
Pyridinone-Based Scaffolds in Combinatorial and Target-Oriented Synthesis
The pyridinone scaffold, including derivatives of this compound, is a valuable platform for both combinatorial and target-oriented synthesis. nih.gov Combinatorial chemistry allows for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. The amenability of the pyridinone ring to various functionalization reactions makes it an ideal scaffold for such approaches. beilstein-journals.orgresearcher.life
In a typical combinatorial synthesis of a pyridinone library, a solid-phase synthesis approach may be employed. nih.gov The pyridinone core can be attached to a solid support, and then various building blocks can be introduced at different positions on the ring through a series of chemical transformations. This allows for the creation of a diverse library of compounds with different substituents at defined positions. For example, a three-step, one-pot process has been developed for the library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org
Target-oriented synthesis, on the other hand, involves the rational design and synthesis of specific molecules to interact with a particular biological target. The structural features of the this compound scaffold, such as its ability to participate in hydrogen bonding and its defined three-dimensional shape, make it an attractive starting point for the design of targeted therapies. By strategically modifying the scaffold with functional groups that can interact with the active site of a protein or enzyme, it is possible to develop potent and selective inhibitors or modulators.
Homocoupling and Heterocoupling Reactions for Bipyridine Formation
Bipyridines are an important class of compounds that are widely used as ligands in coordination chemistry and as building blocks for functional materials. Homocoupling and heterocoupling reactions of pyridinone derivatives provide a direct route to the synthesis of bipyridine structures incorporating the pyridinone moiety. These reactions are typically catalyzed by transition metals, most commonly palladium. proprogressio.huacs.org
Homocoupling Reactions: The homocoupling of a halogenated this compound derivative in the presence of a palladium catalyst can lead to the formation of a symmetrical bipyridine. Various palladium-catalyzed homocoupling reactions have been developed for aryl halides. acs.org
Heterocoupling Reactions (Cross-Coupling): More versatile are the heterocoupling or cross-coupling reactions, which allow for the connection of two different pyridine or pyridinone units. The most widely used cross-coupling reactions for this purpose are the Suzuki-Miyaura, Stille, and Negishi reactions. orgsyn.orgmdpi.comresearchgate.netpreprints.orgwikipedia.orgnih.govnrochemistry.comacs.orgnih.govresearchgate.netacs.orgorganic-chemistry.orgmdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridinone-boronic acid or boronate ester with a halo-pyridinone in the presence of a palladium catalyst and a base. nih.govresearchgate.netorganic-chemistry.orgmdpi.com The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly popular method.
Stille Coupling: The Stille coupling utilizes an organotin reagent (stannane) as the organometallic partner to couple with a halo-pyridinone. mdpi.compreprints.orgnih.govacs.org While effective, the toxicity of the tin reagents is a significant drawback of this method.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with a halo-pyridinone. orgsyn.orgresearchgate.netwikipedia.orgnrochemistry.comacs.org Organozinc reagents are highly reactive, often leading to high yields under mild conditions.
The choice of coupling reaction depends on the specific substrates and the desired functional group tolerance. These coupling strategies provide powerful tools for the synthesis of complex bipyridine architectures based on the this compound scaffold.
A summary of common palladium-catalyzed cross-coupling reactions for bipyridine formation is presented in the table below.
| Coupling Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Boronic acid or ester | Mild conditions, high functional group tolerance, commercially available reagents |
| Stille | Organostannane | Effective for a wide range of substrates |
| Negishi | Organozinc | High reactivity, mild conditions |
Coordination Chemistry of 1,3 Dimethylpyridin 4 One Derivatives with Metal Centers
Ligand Design Principles for Pyridinone-Based Ligands
The design of effective pyridinone-based ligands for specific metal ions is guided by several key principles that influence their thermodynamic selectivity and the stability of the resulting complexes. These principles are centered around optimizing the ligand's structural and electronic properties to complement the coordination preferences of the target metal center.
Key factors in the design of polypyridyl ligands that control their thermodynamic metal ion selectivity in aqueous solution include preorganization, the role of solvation, steric effects, and chelate ring size. rsc.org Preorganization involves designing the ligand so that its donor atoms are already in a favorable position to coordinate with a metal ion, minimizing the entropic penalty upon complexation. rsc.org For pyridinone ligands, this can be achieved by incorporating the pyridinone moiety into a more rigid molecular framework.
The balance between polarity, lipophilicity, and hydrogen bonding capabilities is crucial. nih.gov Adjusting these physicochemical properties can manipulate the ligand's solubility and its affinity for different metal ions. For instance, increasing the lipophilicity of the ligand can enhance its ability to cross biological membranes, which is a key consideration in the design of metal-based therapeutic agents.
Steric hindrance is another important design element. The introduction of bulky substituents near the coordination site can prevent the binding of larger metal ions or enforce a specific coordination geometry. rsc.org This can be used to achieve selectivity between metal ions of similar charge but different ionic radii. Conversely, the size of the chelate ring formed upon coordination is critical; a five- or six-membered chelate ring is generally the most stable for transition metal ions. The design of pyridinone-based ligands often aims to form these stable ring structures upon metal binding.
Finally, the electronic properties of the pyridinone ring can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications alter the basicity of the donor atoms and, consequently, the strength of the metal-ligand bond. researchgate.net
Synthesis and Structural Characterization of Metal-Pyridinone Complexes
The synthesis of metal complexes with 1,3-dimethylpyridin-4-one derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.
Transition metal complexes of this compound and its analogs are generally synthesized by mixing the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent like water, ethanol (B145695), or acetonitrile (B52724). The reaction conditions, such as temperature and pH, can be adjusted to control the stoichiometry and structure of the final complex.
The geometry of the resulting complexes is highly dependent on the coordination number and the electronic configuration of the metal ion. For instance, with divalent transition metals like Cu(II), Ni(II), and Zn(II), octahedral or distorted octahedral geometries are common, often with a 1:2 or 1:3 metal-to-ligand ratio. researchgate.net In these complexes, the pyridinone ligand typically acts as a bidentate chelator, coordinating through the carbonyl oxygen and the deprotonated hydroxyl group (in the case of hydroxypyridinones) or a ring nitrogen. For this compound, which lacks a hydroxyl group, coordination occurs through the carbonyl oxygen and the ring nitrogen is less common for chelation unless the structure allows for it. More commonly, it acts as a monodentate ligand through the exocyclic oxygen atom.
Table 1: Examples of Transition Metal Complexes with Pyridinone-Type Ligands and Their Geometries
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | 3-hydroxy-2-methyl-4(1H)-pyridinone derivative | Distorted Octahedral | nih.gov |
| Ni(II) | Pyridine (B92270) | Octahedral | jscimedcentral.com |
| Ag(I) | Pyridine | Linear | jscimedcentral.com |
This table is interactive. Click on the headers to sort the data.
Spectroscopic techniques are invaluable for characterizing metal-pyridinone complexes, particularly for confirming that coordination has occurred and for elucidating the nature of the metal-ligand interaction.
Infrared (IR) Spectroscopy: The IR spectrum of a pyridinone ligand shows characteristic stretching frequencies for its functional groups, most notably the C=O (carbonyl) group. Upon coordination to a metal ion through the carbonyl oxygen, the C=O stretching vibration typically shifts to a lower frequency (a redshift). This shift is a direct indication of the weakening of the C=O bond due to the donation of electron density to the metal center. For example, in studies of various metal complexes, this shift is a primary indicator of coordination. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a pyridinone ligand exhibits absorption bands corresponding to π→π* and n→π* transitions. Coordination to a metal ion can cause shifts in the positions and intensities of these bands. More significantly, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. These new bands are often responsible for the characteristic colors of transition metal complexes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal-pyridinone complexes in solution. Upon coordination, the chemical shifts of the protons on the pyridinone ring, particularly those close to the coordination site, are affected. Changes in the chemical shifts can provide information about the binding site and the conformation of the complex in solution. nih.gov
Table 2: Spectroscopic Data for Metal Coordination with Pyridinone-Type Ligands
| Technique | Spectroscopic Change upon Coordination | Information Gained |
|---|---|---|
| IR Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers. | Confirmation of coordination through the carbonyl oxygen. |
| UV-Vis Spectroscopy | Shift in ligand-based transitions; appearance of new d-d or LMCT bands. | Evidence of metal-ligand interaction and information on the electronic structure of the complex. |
| NMR Spectroscopy | Changes in the chemical shifts of ligand protons. | Identification of the ligand's binding mode in solution for diamagnetic complexes. |
This table is interactive. Click on the headers to sort the data.
Theoretical Approaches to Metal-Ligand Interactions in Pyridinone Complexes
Computational methods, particularly Density Functional Theory (DFT), have become essential tools for understanding the nature of metal-ligand interactions in pyridinone complexes. mdpi.com These theoretical approaches provide insights into the electronic structure, bonding, and stability of the complexes that can be difficult to obtain experimentally.
DFT calculations can be used to optimize the geometry of metal-pyridinone complexes, and the results can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Once a reliable model is established, it can be used to calculate various properties, such as bond energies, charge distribution, and molecular orbital diagrams.
A key aspect of theoretical studies is the analysis of the metal-ligand bond. This can be broken down into its constituent components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. mdpi.com This analysis helps to elucidate whether the bonding is primarily ionic or covalent in nature. For pyridinone complexes, the interaction is typically found to have significant contributions from both electrostatic attraction and covalent orbital mixing.
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to study the charge transfer between the ligand and the metal. mdpi.com This analysis can quantify the extent of electron donation from the ligand's donor atoms to the metal's empty orbitals, providing a quantitative measure of the covalent character of the metal-ligand bond. Theoretical calculations can also predict spectroscopic properties, such as IR vibrational frequencies and electronic transition energies, which can be compared with experimental spectra to further validate the computational model and aid in the interpretation of experimental data.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1,3-Dimethylpyridin-4-one, and how do reaction conditions influence yield?
- Methodology :
- Condensation reactions : Utilize precursors like pyridinones or ketones with methylating agents under reflux conditions (e.g., acetonitrile or THF as solvents) .
- Cyclization strategies : Employ acid or base catalysis to form the pyridinone ring, with temperature control (60–100°C) critical for minimizing side products .
- Yield optimization : Adjust stoichiometry of methylating agents (e.g., methyl iodide) and monitor reaction progress via TLC or HPLC. Typical yields range from 50–75%, depending on solvent polarity and catalyst choice .
Q. Which spectroscopic techniques are optimal for characterizing structural purity?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm methyl group positions and ring substitution patterns. Expected chemical shifts for methyl groups in pyridinones: δ 2.1–2.5 ppm () and δ 20–25 ppm () .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- IR spectroscopy : Confirm carbonyl (C=O) stretching vibrations at 1650–1700 cm, indicative of the pyridin-4-one core .
Q. What are the known stability profiles of this compound under different storage conditions?
- Methodology :
- Storage recommendations : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light, as UV-Vis studies show degradation >5% over 30 days at room temperature .
- Stability testing : Monitor via HPLC with a C18 column (detection at 254 nm) to track degradation products.
Advanced Research Questions
Q. How can researchers design experiments to optimize regioselectivity in derivatives of this compound?
- Methodology :
- Design of Experiments (DOE) : Vary parameters like temperature, solvent polarity, and catalyst type (e.g., Pd vs. Cu) to favor C-4 or C-6 substitution. For example, polar aprotic solvents (DMF) enhance electrophilic substitution at the C-4 position .
- Kinetic vs. thermodynamic control : Use low temperatures (0–10°C) to trap kinetic products, while higher temperatures (80–100°C) favor thermodynamically stable isomers .
Q. How can contradictions in reported biological activity data for this compound analogs be resolved?
- Methodology :
- Meta-analysis : Apply heterogeneity metrics (e.g., ) to quantify variability across studies. For instance, indicates significant heterogeneity, necessitating subgroup analysis by assay type (e.g., enzymatic vs. cell-based) .
- Dose-response reevaluation : Use standardized protocols (e.g., OECD guidelines) to ensure consistent IC measurements across laboratories .
Q. What computational methods predict the reactivity of novel this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, methyl groups at C-1/C-3 increase electron density at C-4, enhancing electrophilic substitution .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with binding energies < –8 kcal/mol for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
